molecular formula C10H12FN B1306918 2-(2-Fluorophenyl)pyrrolidine CAS No. 72216-04-7

2-(2-Fluorophenyl)pyrrolidine

Cat. No. B1306918
CAS RN: 72216-04-7
M. Wt: 165.21 g/mol
InChI Key: NOJCVVKIBLHAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)pyrrolidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular weight of 165.21 .


Molecular Structure Analysis

The molecular formula of 2-(2-Fluorophenyl)pyrrolidine is C10H12FN . The pyrrolidine ring, also known as tetrahydropyrrole, is one of the important heterocyclic compounds containing five-membered nitrogen atoms . It is the core structure of numerous biologically and pharmacologically active molecules .


Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)pyrrolidine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Its density is predicted to be 1.078±0.06 g/cm3 .

Safety and Hazards

2-(2-Fluorophenyl)pyrrolidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidines, including 2-(2-Fluorophenyl)pyrrolidine, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is potential for further exploration and development of pyrrolidine derivatives in the future .

Mechanism of Action

Target of Action

Pyrrolidine derivatives, which include 2-(2-fluorophenyl)pyrrolidine, are known to interact with a wide range of biological targets . These targets can vary depending on the specific functional groups present in the pyrrolidine derivative.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the 2-(2-Fluorophenyl)pyrrolidine molecule.

Biochemical Pathways

Pyrrolidine derivatives are known to influence a wide range of biochemical pathways . The specific pathways affected would depend on the nature of the target and the specific functional groups present in the 2-(2-Fluorophenyl)pyrrolidine molecule.

Pharmacokinetics

The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the bioavailability of the compound .

Result of Action

Pyrrolidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the nature of the target and the specific functional groups present in the 2-(2-Fluorophenyl)pyrrolidine molecule.

Action Environment

It is known that the pyrrolidine ring’s non-planarity allows for increased three-dimensional coverage, which could potentially influence the compound’s action in different environments .

properties

IUPAC Name

2-(2-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJCVVKIBLHAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394195
Record name 2-(2-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72216-04-7
Record name 2-(2-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)pyrrolidine
Reactant of Route 2
2-(2-Fluorophenyl)pyrrolidine
Reactant of Route 3
2-(2-Fluorophenyl)pyrrolidine
Reactant of Route 4
2-(2-Fluorophenyl)pyrrolidine
Reactant of Route 5
2-(2-Fluorophenyl)pyrrolidine
Reactant of Route 6
2-(2-Fluorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.